
13(S)-HODE cholesteryl ester
Übersicht
Beschreibung
13(S)-Hydroxy-9,11-octadecadienoic acid cholesteryl ester [13(S)-HODE-CE] is a cholesteryl ester derivative formed through the enzymatic oxidation of cholesteryl linoleate (CE(18:2)), a major component of low-density lipoprotein (LDL). The oxidation is mediated by 15-lipoxygenase (15-LO), which converts CE(18:2) into cholesteryl 13(S)-hydroperoxy-9,11-octadecadienoic acid [CE(13(S)-HpODE)], followed by reduction to the hydroxylated product, 13(S)-HODE-CE . This compound is implicated in atherosclerosis due to its accumulation in oxidized LDL (oxLDL), a key factor in foam cell formation and vascular inflammation .
Vorbereitungsmethoden
Enzymatic Synthesis via 15-Lipoxygenase (15-LO)
15-Lipoxygenase (15-LO) catalyzes the stereospecific oxygenation of cholesteryl linoleate (CE(18:2)) to 13(S)-HODE-CE. This method replicates physiological oxidation pathways observed in macrophages and atherosclerotic lesions .
Substrate Preparation
Cholesteryl linoleate, the precursor, is dissolved in lipid vesicles (LVs) to mimic low-density lipoprotein (LDL) particles. A typical preparation involves:
-
Lipid vesicle composition : 1 mg CE(18:2) in 1 mL phosphate-buffered saline (PBS) containing 0.1% Tween 80.
-
Sonication : 10 cycles of 30-second pulses at 37°C to ensure homogeneous dispersion .
Enzymatic Oxygenation
Murine peritoneal macrophages or recombinant 15-LO isoforms are employed for catalysis:
-
Incubation conditions : 37°C, 5% CO₂, 20-hour incubation with CE(18:2)-laden LVs.
-
Product yield : 3.1 ± 1.3% conversion of CE(18:2) to 13(S)-HODE-CE, as quantified by NP LC-MS/MS .
-
Stereochemical fidelity : Chiral HPLC confirms >95% enantiomeric excess (ee) of the S-enantiomer .
Table 1: Enzymatic Conversion Efficiency of 15-LO
Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) |
---|---|---|---|
CE(18:2) | 13(S)-HODE-CE | 3.1 ± 1.3 | >95% |
CE(20:4) | 12(S)-HETE-CE | 9.6 ± 3.9 | >90% |
Chemical Synthesis via Esterification and Oxidation
Chemical routes enable large-scale production of 13(S)-HODE-CE, though racemic mixtures require subsequent chiral resolution.
Small-Scale Synthesis (PS-Carbodiimide Method)
-
Reagents : 13-HODE (1 μg), cholesterol (10 μg), PS-carbodiimide beads (1 mg), dichloromethane (DCM).
-
Procedure :
Large-Scale Synthesis (Solution-Phase Coupling)
-
Reagents : 13-HODE (100 mg), cholesterol (150 mg), DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).
-
Procedure :
Copper-Catalyzed Oxidation of LDL
Purification and Chiral Resolution
Normal-Phase HPLC (NP-HPLC)
-
Column : Chiracel® OD (250 × 4.6 mm, 10 μm).
-
Mobile phase : Gradient of methyl tert-butyl ether (MTBE) in isooctane (35% → 47% over 20 minutes).
-
Flow rate : 0.7 mL/min.
-
Outcome : Baseline separation of R- and S-enantiomers (Retention times: 15.2 min for S, 16.8 min for R) .
Table 2: Chiral HPLC Conditions for 13(S)-HODE-CE Purification
Parameter | Specification |
---|---|
Column | Chiracel® OD |
Mobile Phase | MTBE/Isooctane gradient |
Flow Rate | 0.7 mL/min |
Enantiomer Resolution | ΔRt = 1.6 min |
Preparative TLC
-
Plate : Silica gel 60 F₂₅₄.
-
Solvent system : Hexane:diethyl ether:acetic acid (70:30:1).
Analytical Characterization
Mass Spectrometry (NP LC-MS/MS)
-
Ionization : Electrospray ionization (ESI) in positive mode.
-
Transition : m/z 665.1 → 369.3 (characteristic of cholesteryl ester fragmentation) .
Derivatization for Structural Confirmation
-
Silylation : BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) converts hydroxyl groups to trimethylsilyl ethers.
-
Methoximation : Converts ketones/aldehydes to methoxime derivatives for GC-MS analysis .
Challenges and Optimization Strategies
Racemization During Synthesis
-
Cause : Acidic conditions or prolonged heating.
-
Mitigation : Use mild coupling reagents (e.g., DCC/DMAP) and low temperatures .
Low Enzymatic Conversion Rates
-
Enhancement :
Applications in Research
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cholesterylester von 13(S)-HODE unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff an die Verbindung, was zur Bildung von oxidierten Derivaten führt.
Umesterung: Diese Reaktion beinhaltet den Austausch der Estergruppe mit einem anderen Alkohol, die durch Enzyme oder chemische Katalysatoren erleichtert wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von Cholesterylester von 13(S)-HODE verwendet werden, umfassen:
Oxidationsmittel: Wie Wasserstoffperoxid oder molekularer Sauerstoff.
Hydrolysierende Mittel: Wie Wasser und Enzyme wie Cholesterinesterase.
Katalysatoren: Wie Säuren, Basen oder Enzyme wie LCAT und ACAT.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Cholesterylester von 13(S)-HODE gebildet werden, umfassen oxidierte Derivate, freies Cholesterin und 13(S)-HODE .
Wissenschaftliche Forschungsanwendungen
Cholesterylester von 13(S)-HODE hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um den Lipidstoffwechsel und Veresterungsreaktionen zu untersuchen.
Biologie: Wird auf seine Rolle bei der zellulären Signalübertragung und Membrandynamik untersucht.
Industrie: Wird bei der Entwicklung von lipidbasierten Formulierungen und Medikamenten-Abgabesystemen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Cholesterylester von 13(S)-HODE beinhaltet seine Interaktion mit Zellmembranen und Lipidtransportproteinen. Er wird von Lipoproteinen wie High-Density-Lipoproteinen (HDL) und Low-Density-Lipoproteinen (LDL) transportiert. Die Verbindung kann durch Cholesterinesterase hydrolysiert werden, wodurch freies Cholesterin und 13(S)-HODE freigesetzt werden, die dann an verschiedenen zellulären Prozessen teilnehmen können .
Wirkmechanismus
The mechanism of action of 13(S)-HODE cholesteryl ester involves its interaction with cellular membranes and lipid transport proteins. It is transported by lipoproteins such as high-density lipoproteins (HDL) and low-density lipoproteins (LDL). The compound can be hydrolyzed by cholesterol esterase, releasing free cholesterol and 13(S)-HODE, which can then participate in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Structural Isomers and Stereoisomers
13(S)-HODE-CE differs from related cholesteryl esters in hydroxyl group position and stereochemistry:
- 13(R)-HODE-CE : The R-enantiomer is found in atherosclerotic lesions but is less biologically active than the S-form. It is often used as a chiral standard for analytical studies .
- 9(S)-HODE-CE and 9(R)-HODE-CE : These isomers feature hydroxylation at the 9th carbon. 9(S)-HODE-CE is pro-inflammatory, enhancing lipid peroxidation and inflammation in ulcerative colitis, whereas 13(S)-HODE-CE exhibits anti-inflammatory properties .
- 12(S)-HETE-CE: A cholesteryl ester of hydroxyeicosatetraenoic acid (HETE), formed via 12-lipoxygenase. Unlike 13(S)-HODE-CE, it is linked to leukotriene biosynthesis and platelet activation .
Table 1: Structural and Functional Comparison of HODE-CE Isomers
Oxidation Pathways and Enzymatic Specificity
- 13(S)-HODE-CE : Generated via 15-LO-mediated oxidation of CE(18:2) in LDL. This enzymatic process is dominant in macrophages and endothelial cells .
- 9-HODE-CE: Primarily formed through non-enzymatic lipid peroxidation, often in inflammatory conditions like colitis .
- CE(13(S)-HpODE) : The hydroperoxide precursor of 13(S)-HODE-CE. It is unstable and rapidly reduced to 13(S)-HODE-CE in vivo, whereas 9-HODE-CE lacks a stable hydroperoxide intermediate .
Table 2: Oxidation Pathways of Cholesteryl Esters
Compound | Formation Mechanism | Key Enzyme/Condition | Stability |
---|---|---|---|
13(S)-HODE-CE | 15-LO oxidation + reduction | 15-LO in macrophages | Stable |
CE(13(S)-HpODE) | 15-LO oxidation | 15-LO activity | Unstable |
9-HODE-CE | Non-enzymatic peroxidation | Reactive oxygen species | Moderately stable |
Disease Associations
- 13(S)-HODE-CE : Accumulates in oxLDL, promoting foam cell formation in atherosclerosis. Paradoxically, it exhibits anti-tumor effects in breast and colorectal cancers by inducing apoptosis .
- 9(S)-HODE-CE : Elevated in ulcerative colitis, correlating with disease severity due to pro-inflammatory effects .
- 13(R)-HODE-CE : Lacks significant bioactivity but serves as a biomarker for oxidative stress in cardiovascular disease .
Table 3: Disease Relevance of HODE-CE Derivatives
Functional Contrasts in Cancer
Biologische Aktivität
13(S)-HODE cholesteryl ester is a significant compound derived from the enzymatic oxidation of linoleic acid, specifically through the action of lipoxygenases. It plays a crucial role in lipid metabolism and has been implicated in various biological processes, particularly in cardiovascular health and disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in health and disease.
This compound interacts with several biological pathways, primarily through its influence on cholesterol metabolism and inflammatory responses.
Cholesteryl Ester Transfer Protein (CETP) Interaction
- Role : CETP facilitates the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs).
- Impact : The activity of CETP is crucial for reverse cholesterol transport (RCT), affecting plasma lipoprotein-cholesterol concentrations. Genetic variations in CETP are linked to altered risks for atherosclerotic cardiovascular disease (ASCVD) .
Lipid Metabolism and Gene Expression
Recent studies have demonstrated that 13(S)-HODE influences lipid metabolism by modulating gene expression associated with lipid accumulation and hepatic steatosis. For instance, in mouse models, treatment with 13-HODE resulted in upregulation of genes related to lipid synthesis, such as fatty acid synthase (FASN) and sterol regulatory element-binding protein 1 (SREBP1) .
Biological Effects
The biological effects of this compound can be categorized into protective and detrimental roles depending on the context of its production and concentration.
Protective Roles
- Early Atherosclerosis : In early stages, 13(S)-HODE generated by macrophages enhances lipid uptake and promotes reverse cholesterol transport via activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activity aids in clearing lipid-laden cells from arterial walls .
- Anti-inflammatory Effects : It has been shown to exert protective effects against oxidative stress by promoting endothelial function and reducing inflammation through various signaling pathways .
Detrimental Roles
- Advanced Atherosclerosis : In later stages of atherosclerosis, elevated levels of 13(S)-HODE can contribute to pro-inflammatory processes. This shift is associated with increased apoptosis and plaque instability, raising the risk for myocardial infarction or stroke .
- Lipid Accumulation : Excessive production of 13(S)-HODE has been linked to hepatic steatosis, indicating its role in fat accumulation within liver cells .
Case Studies
Several studies highlight the dual roles of this compound in health:
- Statin Therapy Study :
- Atherosclerosis Progression :
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting 13(S)-HODE cholesteryl ester in atherosclerotic lesions?
Detection typically involves lipid extraction followed by liquid chromatography-mass spectrometry (LC-MS) or chiral chromatography to differentiate stereoisomers. Immunohistochemical approaches using monoclonal antibodies (e.g., mAb 13H1) can localize 13(R)-HODE in vascular cells, colocalizing with oxidized LDL markers like oxidized phosphatidylcholine . For quantification, competitive ELISAs with stereospecific standards (e.g., this compound, CAS 141554-21-4) are critical to avoid cross-reactivity with 13(R)-HODE .
Q. How is this compound synthesized for experimental use?
Synthesis involves enzymatic oxidation of cholesteryl linoleate by 15-lipoxygenase (15-LO) from human monocytes or rabbit reticulocytes. Non-enzymatic methods include Cu²⁺-catalyzed LDL oxidation. Steglich esterification is used to conjugate 13(S)-HODE to cholesterol, followed by purification via reverse-phase HPLC. Enantiomeric purity is confirmed using chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Q. What experimental controls are essential when studying this compound’s biological effects?
Include controls for:
- Enzymatic vs. non-enzymatic oxidation : Use 15-LO inhibitors (e.g., PD146176) or chelators (EDTA) to block Cu²⁺-mediated peroxidation .
- Stereospecificity : Compare this compound with 13(R)-HODE cholesteryl ester (CAS 330800-94-7) to isolate enantiomer-specific effects .
- Solvent artifacts : Ensure residual ethanol/DMSO concentrations in cell assays are ≤0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How does this compound contribute to LDL oxidation in atherosclerosis?
this compound is a marker of 15-LO activity in LDL oxidation. In vitro, 15-LO converts cholesteryl linoleate to cholesteryl 13(S)-hydroperoxy-9,11-octadecadienoic acid (13(S)-HpODE), reduced to 13(S)-HODE. Its accumulation in macrophages promotes foam cell formation by enhancing oxidized LDL uptake via CD36 receptors. Contrastingly, 13(R)-HODE, formed non-enzymatically, shows weaker pro-atherogenic effects .
Q. What mechanisms underlie the anti-inflammatory vs. pro-atherogenic duality of this compound?
13(S)-HODE activates peroxisome proliferator-activated receptor gamma (PPARγ), suppressing NF-κB-driven inflammation. However, in macrophages, it upregulates scavenger receptors (e.g., CD36), amplifying oxidized LDL uptake and foam cell formation. This duality depends on cell type and microenvironment: endothelial cells exhibit anti-thrombotic effects (via reduced platelet adhesion), while smooth muscle cells show pro-inflammatory cytokine release .
Q. How can researchers resolve contradictions in stereoisomer-specific roles of 13-HODE cholesteryl esters?
Contradictions arise from:
- Enzymatic source variability : 15-LO isoforms (e.g., rabbit vs. human) produce different stereoisomer ratios.
- Analytical limitations : Chiral chromatography (e.g., using Lux Cellulose-2 columns) must achieve >98% enantiomeric resolution to avoid misassignment .
- Biological context : 13(S)-HODE’s PPARγ agonism in adipocytes vs. its pro-oxidant effects in macrophages requires tissue-specific models .
Q. What advanced models are used to study this compound’s role in immune regulation?
- Transgenic mice : 15-LO overexpression in macrophages (e.g., ApoE⁻/⁻/15-LO⁺) to study plaque progression.
- Podocyte cultures : Treat with this compound (25 µg/mL) to assess renal inflammation via TLR4/NF-κB pathways .
- Organ-on-chip systems : Microfluidic endothelial-macrophage co-cultures to simulate stereoisomer transport and signaling .
Q. Methodological Challenges
Q. How to address instability of this compound in aqueous buffers?
- Storage : Dissolve in ethanol or DMSO (stock: 50 mg/mL) and store at -80°C. Avoid freeze-thaw cycles.
- Buffer preparation : Dilute in PBS (pH 7.4) immediately before use; add antioxidants (e.g., 10 µM BHT) to prevent auto-oxidation. Bioactivity assays must be completed within 4 hours .
Q. What strategies differentiate enzymatic (15-LO) vs. non-enzymatic (ROS) pathways in 13-HODE formation?
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXYPSUQZUUHPD-XFIJILBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.